![molecular formula C19H18O5 B2796036 3-(3,4-Dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one CAS No. 720674-23-7](/img/structure/B2796036.png)
3-(3,4-Dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one
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Overview
Description
The compound is a derivative of chromen-2-one, which is a class of organic compounds known as benzopyrans . Benzopyrans are characterized by a structure that contains a benzene ring fused to a pyran ring. The 3,4-dimethoxyphenyl and 7-methoxy-4-methyl groups are likely attached to the chromen-2-one core, but without specific research or data on this compound, it’s difficult to provide a detailed description .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Without specific information, it’s difficult to provide a detailed analysis of the chemical reactions of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental analysis .Scientific Research Applications
Bioactive Properties and Mechanisms
Research has shown that chromone derivatives, like 3-(3,4-Dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one, exhibit a range of biological activities which could be beneficial for developing new therapeutic agents. For instance, osthole, a compound with a similar structural motif, has been reported to possess neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These pharmacological actions are believed to be related to the modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, showcasing its potential as a multitarget alternative medicine (Zhang et al., 2015).
Chemical Synthesis and Modification
The synthesis and modification of compounds similar to 3-(3,4-Dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one have been extensively studied. For example, various methods for preparing isoquinoline derivatives, crucial for synthesizing papaverine, involve cyclodehydration processes that highlight the significance of precise chemical modifications to achieve desired outcomes (Luk’yanov et al., 1972).
Potential in Material Science
Chromones and their derivatives, including 3-(3,4-Dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one, have been identified as promising candidates for developing materials with specific properties. These compounds, due to their structural features, have been explored for their radical scavenging activity, which is crucial for designing antioxidants that can delay or inhibit cell impairment leading to various diseases. The radical scavenging potential is significantly influenced by the presence of specific functional groups within the chromone nucleus, indicating the importance of structural modifications for enhanced bioactivity (Yadav et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-11-14-7-6-13(21-2)10-16(14)24-19(20)18(11)12-5-8-15(22-3)17(9-12)23-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDCGNOQPXVFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one |
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